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Compound of Interest

3-Piperazinobenzisothiazole
Compound Name:
hydrochloride

Cat. No. B130134

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Piperazinobenzisothiazole hydrochloride (CAS No. 87691-88-1), a key intermediate and
known impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. In regulatory
contexts, this compound is often referred to as Ziprasidone Related Compound A.[1] This
document is intended for researchers, scientists, and professionals in drug development and
quality control, offering a consolidated reference for the structural characterization of this

compound.

Chemical and Physical Properties
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Property Value Source
3-(Piperazin-1-

Chemical Name yl)benzold]isothiazole N/A
hydrochloride
3-Piperazinobenzisothiazole

Synonyms HCI, Ziprasidone Related [1]
Compound A

CAS Number 87691-88-1 [1]

Molecular Formula C11H14CINsS [1]

Molecular Weight 255.77 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the spectroscopic analysis of 3-

Piperazinobenzisothiazole HCI are limited, Certificates of Analysis for commercial reference

standards confirm that *H NMR, 3C NMR, IR, and Mass Spectrometry data are available. The

following tables are structured to present such data, which is critical for the unambiguous

identification and quality assessment of this compound.

'H NMR (Proton Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts (d),

multiplicities, coupling constants (J), and integrations would be populated from the actual

spectrum.
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
[Expected Benzisothiazole
) ) [e.g., m] N/A 4H
Aromatic Region] Protons
[Expected
Piperazine [e.g., 1] [e.g., 5.0] 4H Piperazine CH:
Region]
[Expected
Piperazine [e.g., 1] [e.g., 5.0] 4H Piperazine CH:z
Region]
[Expected NH ) )
[e.g., br s] N/A 2H Piperazine NHz2*

Region]

13C NMR (Carbon Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts (d) would be
populated from the actual spectrum.

Chemical Shift (d) ppm Assignment

[Expected Aromatic/Heterocyclic Region] Benzisothiazole Quaternary Carbons
[Expected Aromatic Region] Benzisothiazole CH Carbons
[Expected Aliphatic Region] Piperazine CHz Carbons

IR (Infrared) Spectroscopy Data

This table is a template representing the expected data. Specific wavenumbers (v) and
descriptions of the absorptions would be populated from the actual spectrum.
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Wavenumber (cm~?) Description

[Expected 3200-2800] N-H, C-H stretching

[Expected 1600-1450] C=C, C=N stretching (Aromatic)
[Expected fingerprint region] Various bending and stretching vibrations

MS (Mass Spectrometry) Data

This table is a template representing the expected data. Specific mass-to-charge ratios (m/z)
and their relative intensities would be populated from the actual spectrum, along with proposed
fragment assignments.

mlz Relative Intensity (%) Proposed Fragment

[Expected M+H]* [e.g., 100] [C11H14N3S]*+

Fragments from
[Expected Fragments] benzisothiazole and piperazine

moieties

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-
Piperazinobenzisothiazole HCI are typically established in accordance with pharmacopeial
standards. While specific instrument parameters may vary, the general methodologies are
outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved
in a suitable deuterated solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de
(DMSO-de), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is commonly obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet
or analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Mass Spectrometry (MS): Mass spectral data is generally acquired using a mass spectrometer
with an electrospray ionization (ESI) source, operated in positive ion mode. This technique is
well-suited for the analysis of polar molecules like 3-Piperazinobenzisothiazole HCI.

Visualizations
Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis of 3-Piperazinobenzisothiazole HCI

Sample Preparation

Synthesis of 3-Piperazinobenzisothiazole HCI

:

Purification and Isolation

:

Reference Standard Preparation

Technique

NMR Spectroscopy

(1H, 13C) IR Spectroscopy

Analysis jand Reperting

Spectral Data Processing

l

Structure Elucidation and Verification

l

Technical Report Generation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 3-Piperazinobenzisothiazole HCI.
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Chemical Structure and Mass Spectrometry
Fragmentation

Structure and Key MS Fragments of 3-Piperazinobenzisothiazole

3-Piperazinobenzisothiazole Key Mass Fragments (Hypothetical)

[M+H]*
m/z = 220.09

Fragmentation \Fragmentation
Benzisothiazole moiety Piperazine moiety
(C7HaNS)* (CaHaN2)*
m/z = 134.01 m/z = 85.08

Click to download full resolution via product page

Caption: Chemical structure and potential mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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